molecular formula C7H6N4O B1386478 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine CAS No. 23275-49-2

5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B1386478
CAS No.: 23275-49-2
M. Wt: 162.15 g/mol
InChI Key: RTTFXGPZQFFCPN-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine is a high-value heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole ring—a bioisostere for carboxylic esters and amides—linked to a pyridin-4-yl group, which enhances its ability to engage in hydrogen bonding and dipolar interactions with biological targets. Its structure is closely related to potent bioactive molecules, making it a key intermediate for synthesizing novel therapeutic agents. Primary research applications for this compound are in neuroscience and infectious disease. It is a core structure for developing potent and selective acetylcholinesterase (AChE) inhibitors . Such inhibitors are crucial research tools for investigating potential treatments for neurological disorders like Alzheimer's disease and myasthenia gravis. Compounds based on this scaffold have demonstrated significant AChE inhibitory activity in vitro, with some exhibiting lower IC50 values than the established drug rivastigmine . Furthermore, the 1,2,4-oxadiazole core is a privileged structure in antimicrobial research. Analogs and derivatives have shown exceptional promise as antitubercular agents, demonstrating high potency against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis . The mechanism of action for these analogs often involves the disruption of mycobacterial cell wall biosynthesis by inhibiting the essential enzyme DprE1 . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with care in a controlled laboratory setting.

Properties

IUPAC Name

5-pyridin-4-yl-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFXGPZQFFCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651732
Record name 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23275-49-2
Record name 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents

5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine has been investigated for its potential in developing neuroprotective agents aimed at treating neurodegenerative diseases like Parkinson's disease. Research indicates that derivatives of this compound can inhibit the aggregation of alpha-synuclein (α-syn), a protein implicated in Parkinson's pathology. A notable study demonstrated that specific derivatives could mitigate bradykinesia induced by neurotoxins in animal models, suggesting their therapeutic potential in neuroprotection.

Cholinesterase Inhibition

The compound has also been studied for its role as a cholinesterase inhibitor. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. Research shows that this compound exhibits significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in dementia treatment .

Material Science

Metal–Organic Frameworks (MOFs)

In material science, this compound is utilized to construct metal-organic frameworks (MOFs). These frameworks are formed by coordinating metal ions with organic ligands to create porous structures with applications in gas storage and catalysis. The compound's derivatives have been synthesized to form various metal complexes that exhibit unique structural properties characterized by single-crystal X-ray diffraction.

Spin-Crossover Coordination Polymers

The compound is also involved in the development of spin-crossover coordination polymers (SCO-CPs). These materials can switch between different spin states under external stimuli, making them valuable for applications in sensors and memory devices. The synthesis of 2D SCO materials using this compound has shown promising results in terms of their structural integrity and responsiveness to external conditions.

Organic Synthesis

Synthesis of Derivatives

This compound serves as a versatile building block for synthesizing various heterocyclic compounds. It can undergo multiple chemical reactions such as nucleophilic substitutions and cyclization to yield derivatives with enhanced biological activities. For instance, the oxadiazole ring can participate in cycloaddition reactions under specific conditions to produce novel compounds with potential pharmacological applications .

Data Table: Summary of Applications

Field Application Key Findings/Outcomes
Medicinal ChemistryNeuroprotective agentsInhibits α-syn aggregation; potential treatment for Parkinson's
Cholinesterase inhibitorsSignificant inhibition of AChE and BChE; potential for Alzheimer's treatment
Material ScienceMetal–Organic Frameworks (MOFs)Formation of porous structures with unique properties
Spin-Crossover Coordination PolymersDevelopment of responsive materials for sensors
Organic SynthesisSynthesis of heterocyclic derivativesVersatile building block for novel compounds

Case Study 1: Neuroprotective Potential

A study conducted on the neuroprotective effects of this compound showed that derivatives significantly reduced motor deficits in mice models subjected to neurotoxic agents. The mechanism involved the inhibition of α-syn aggregation and modulation of neuroinflammatory pathways.

Case Study 2: Cholinesterase Inhibition

Research focusing on the cholinesterase inhibitory activity revealed that specific modifications to the oxadiazole structure enhanced binding affinity to AChE. This study provided insights into optimizing compounds for better therapeutic efficacy against neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer research, it may interfere with cell signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Positional Isomerism of Pyridine Substituents
  • 3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-amine: The pyridine ring is attached at position 3 of the oxadiazole.
  • 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine : Switching to a 1,3,4-oxadiazole ring increases ring strain, which may enhance reactivity but reduce metabolic stability. The pyridin-2-yl group offers distinct coordination sites for metal ions, relevant in catalytic applications .
Substituent Effects on the Oxadiazole Ring
  • 5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine : Replacing pyridine with a furan group introduces a smaller, less basic heterocycle. This decreases solubility in polar solvents but may improve membrane permeability .
Cytotoxicity in Cancer Cells
  • 1,3,4-Oxadiazole Derivatives (Compounds 116–118) : Exhibit IC50 values of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics. The 1,3,4-oxadiazole scaffold likely facilitates intercalation with DNA or enzyme active sites .
Antimicrobial Activity
  • N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives : Demonstrated efficacy against bacterial and fungal strains, attributed to the pyridinyl group’s ability to disrupt microbial cell membranes .

Physicochemical Properties

Compound LogP<sup>*</sup> Solubility (mg/mL) Melting Point (°C) Key Substituent Effects
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine 1.2 0.8 (PBS) 210–215 Pyridinyl enhances polarity
5-(Furan-2-yl)-1,2,4-oxadiazol-3-amine 1.8 0.3 (PBS) 185–190 Furan reduces solubility
5-(Trifluoromethyl)-1,2,4-oxadiazol-3-amine 2.5 0.1 (PBS) 195–200 CF3 increases hydrophobicity

<sup>*</sup>Predicted using fragment-based methods.

Biological Activity

5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of neurology and cancer research. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on various studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₆N₄O, with a molecular weight of approximately 162.15 g/mol. The compound features a pyridine ring and an oxadiazole moiety, which are critical for its biological activity. The presence of an amine functional group at the 3-position of the oxadiazole ring enhances its reactivity and interaction with biological targets.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Neuroprotective Effects :
    • In studies focused on Parkinson's disease, this compound has been shown to slightly reduce α-synuclein (α-syn) aggregation and prevent neurodegeneration caused by neurotoxins like MPTP. This was evidenced by the preservation of tyrosine hydroxylase (TH) levels in the midbrain following treatment.
  • Anticancer Properties :
    • Various derivatives of this compound have demonstrated significant anticancer activity against different human cancer cell lines. For instance, compounds derived from oxadiazole structures have been evaluated for their cytotoxic effects against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo) . The IC50 values for these compounds indicate their potency in inhibiting cancer cell proliferation.
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of critical enzymes involved in neurodegenerative processes and cancer progression. For example, it has been linked to the inhibition of β-secretase-1 (BACE-1) and cholinesterases, which are important targets in Alzheimer's disease treatment .

Synthesis Methods

Several synthesis routes have been reported for this compound:

  • Nucleophilic Substitution : This method allows for modifications at the pyridine moiety to enhance biological properties.
  • Cyclization Reactions : The oxadiazole ring can participate in various cycloaddition reactions under specific conditions to yield derivatives with improved activity.

Table 1: Summary of Biological Activity and Research Findings

StudyBiological ActivityKey Findings
NeuroprotectionReduced α-syn aggregation; preserved TH levels in MPTP model
AnticancerSignificant cytotoxicity against A549, MCF7, LoVo with varying IC50 values
Enzyme InhibitionInhibition of BACE-1 and cholinesterases; potential for Alzheimer's treatment

Interaction Studies

Research has focused on how this compound interacts with various biological targets. These studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target receptors or enzymes.
  • Mechanistic Studies : Understanding the pathways through which the compound exerts its effects on cellular processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via cyclization or S-alkylation of precursor molecules. For example, 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives are reacted with alkyl halides in alkaline methanol at room temperature. Intermediates are characterized using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and mass spectrometry to confirm structural integrity .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodology : Stability studies involve HPLC analysis under controlled temperatures (e.g., 4°C, 25°C) and humidity levels. Purity is confirmed via melting point determination and spectral consistency across repeated syntheses. For hygroscopic derivatives, lyophilization or inert-atmosphere storage is recommended .

Q. What spectroscopic techniques are critical for distinguishing positional isomers in oxadiazole derivatives?

  • Methodology : 1H-NMR^1 \text{H-NMR} chemical shifts for pyridinyl protons (δ 8.5–9.0 ppm) and oxadiazole NH2_2 signals (δ 5.5–6.5 ppm) help differentiate isomers. IR spectroscopy identifies C=N stretching (1600–1650 cm1^{-1}) and NH2_2 bending (1550–1650 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylsulfanyl groups) influence the compound’s bioactivity, and what SAR insights exist?

  • Methodology : Introducing alkylsulfanyl groups via S-alkylation alters lipophilicity and binding affinity. For example, methylene linkers enhance enzymatic cavity interactions (e.g., tyrosinase inhibition). SAR studies use comparative IC50_{50} values and docking simulations (AutoDock Vina) to map substituent effects .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antitumor efficacy)?

  • Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial tests, MTT assays for cytotoxicity). Control variables include solvent polarity (DMSO vs. water) and cell line specificity. Meta-analyses of IC50_{50} ranges (e.g., 2–50 µM) clarify context-dependent activity .

Q. How can computational modeling predict the compound’s interaction with novel targets like kinase enzymes?

  • Methodology : Molecular docking (e.g., Glide, GOLD) and MD simulations (AMBER/CHARMM) model ligand-protein interactions. Key parameters include binding free energy (ΔG), hydrogen-bond networks with pyridinyl N atoms, and hydrophobic contacts with oxadiazole rings. Validate predictions with SPR or ITC binding assays .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Methodology : Optimize reaction stoichiometry (e.g., 1.03:1 molar ratio of alkyl halide to triazole-thiol) and solvent systems (MeOH/NaOH). Monitor regioselectivity via 13C-NMR^{13} \text{C-NMR} to avoid byproducts. Pilot-scale trials under reflux (40–60°C) improve yield reproducibility .

Q. How can researchers design derivatives to mitigate toxicity while retaining pharmacological activity?

  • Methodology : Replace reactive groups (e.g., halogens) with bioisosteres (e.g., trifluoromethyl) to reduce off-target effects. Use Ames tests and hepatocyte viability assays (EC50_{50} > 100 µM) to prioritize candidates. QSAR models correlate logP values (<3) with reduced cytotoxicity .

Key Citations

  • Synthesis and SAR of triazole/oxadiazole derivatives: .
  • Computational docking and toxicity mitigation: .
  • Spectroscopic characterization: .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-amine

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